Amiodarone Intermediate vs. Regioisomer
4-Chloro-3-methoxybenzoic acid is a documented key intermediate in the synthesis of amiodarone, a class III antiarrhythmic agent, whereas the regioisomer 3-chloro-4-methoxybenzoic acid is not utilized in this established synthetic route . The specific 4-chloro-3-methoxy substitution pattern provides the correct regiochemistry for subsequent coupling reactions essential to the amiodarone scaffold construction.
| Evidence Dimension | Documented use as key intermediate for amiodarone synthesis |
|---|---|
| Target Compound Data | Yes - used in amiodarone synthesis |
| Comparator Or Baseline | 3-chloro-4-methoxybenzoic acid: Not documented for amiodarone synthesis |
| Quantified Difference | Binary differentiation (applicable vs. not applicable) |
| Conditions | Pharmaceutical intermediate application; synthetic route documented in patent and chemical literature |
Why This Matters
For procurement in amiodarone or related benzofuran derivative synthesis programs, the specific substitution pattern of 4-chloro-3-methoxybenzoic acid is non-negotiable and cannot be replaced by the regioisomer.
